5-Methylidenepyridine-2-thione

Description

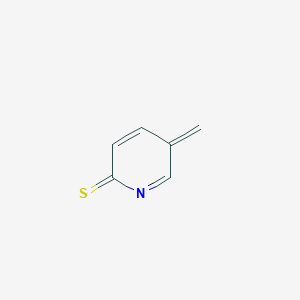

5-Methylidenepyridine-2-thione is a heterocyclic compound featuring a pyridine ring substituted with a thione (-C=S) group at position 2 and a methylidene (=CH2) group at position 5. The methylidene moiety introduces unique electronic and steric properties, distinguishing it from simpler methyl-substituted analogs.

Properties

Molecular Formula |

C6H5NS |

|---|---|

Molecular Weight |

123.18 g/mol |

IUPAC Name |

5-methylidenepyridine-2-thione |

InChI |

InChI=1S/C6H5NS/c1-5-2-3-6(8)7-4-5/h2-4H,1H2 |

InChI Key |

NPXRYFIUWHIWQT-UHFFFAOYSA-N |

Canonical SMILES |

C=C1C=CC(=S)N=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methylidenepyridine-2-thione can be achieved through several methods. One common approach involves the reaction of 2-chloropyridine with sodium methanethiolate, followed by the introduction of a methylidene group through a Wittig reaction. The reaction conditions typically require an inert atmosphere, such as nitrogen or argon, and the use of anhydrous solvents to prevent hydrolysis of the intermediates.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of catalysts, such as palladium or nickel, can enhance the reaction efficiency and selectivity. Additionally, the reaction parameters, such as temperature, pressure, and reactant concentrations, are optimized to scale up the production while maintaining the desired product quality.

Chemical Reactions Analysis

Types of Reactions

5-Methylidenepyridine-2-thione undergoes various chemical reactions, including:

Oxidation: The thione group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced to the corresponding thiol using reducing agents such as lithium aluminum hydride.

Substitution: The methylidene group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the methylidene group.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.

Reduction: Lithium aluminum hydride; performed in anhydrous ether or tetrahydrofuran under reflux conditions.

Substitution: Amines or thiols; reactions are usually conducted in polar solvents like dimethylformamide or acetonitrile at elevated temperatures.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Corresponding thiol derivatives.

Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

5-Methylidenepyridine-2-thione has several scientific research applications:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex heterocyclic compounds.

Biology: Investigated for its potential antimicrobial and antifungal properties.

Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.

Industry: Utilized in the synthesis of specialty chemicals and materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of 5-Methylidenepyridine-2-thione involves its interaction with various molecular targets. The thione group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. Additionally, the compound may interact with cellular membranes, altering their permeability and affecting cellular processes. The exact pathways and molecular targets are still under investigation, but these interactions contribute to its biological activity.

Comparison with Similar Compounds

Structural and Electronic Differences

5-Methylpyridine-2(1H)-thione (C₆H₇NS)

- Structure : A pyridine ring with a methyl group at position 5 and a thione group at position 2.

- Key Difference : The methyl substituent (vs. methylidene in the target compound) lacks conjugation with the aromatic ring, reducing electron-withdrawing effects. This likely results in lower reactivity in nucleophilic or coordination reactions compared to 5-methylidenepyridine-2-thione .

- Purity : Available at 97% purity, suggesting stability under standard storage conditions .

5-[(Pyrimidin-2-ylthio)methyl]-1,3,4-oxadiazole-2(3H)-thione (C₈H₇N₃OS₂)

- Structure : Combines an oxadiazole-thione core with a pyrimidinylthio methyl side chain.

- Key Difference : The presence of two thione groups (oxadiazole and pyrimidine) enhances electrophilicity, enabling diverse reactivity in cross-coupling or alkylation reactions. This contrasts with the single thione group in this compound, which may limit its utility in multi-step syntheses .

N-Methylpiperidine-2-thione (C₆H₁₁NS)

- Structure : A saturated piperidine ring with a thione group at position 2.

- Key Difference : The absence of aromaticity reduces resonance stabilization, increasing susceptibility to ring-opening reactions. This makes it less stable than aromatic thiones like this compound under acidic or oxidative conditions .

Physicochemical and Functional Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.